molecular formula C17H17FO B1327742 3-(3,4-Dimethylphenyl)-3'-fluoropropiophenone CAS No. 898779-26-5

3-(3,4-Dimethylphenyl)-3'-fluoropropiophenone

Cat. No. B1327742
M. Wt: 256.31 g/mol
InChI Key: DNJWTKPPBNXXKY-UHFFFAOYSA-N
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Description

The compound “3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone” likely belongs to the class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety, which consists of a phenyl group substituted at the third carbon by a propane moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution, nucleophilic addition, or electrophilic substitution .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the phenyl group) attached to a three-carbon chain (from the propiophenone group), with various substitutions at specified positions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions typical of aromatic compounds and ketones, such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, or reduction of the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on similar compounds .

Scientific Research Applications

Fluorination and Kinetics

  • The fluorination process of alkyl-substituted phenols, including 3,4-dimethylphenol, involves the use of N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt analogues. This results in the formation of 4-fluoro-3,4-dialkylcyclohexa-2,5-dienone derivatives through an addition-elimination process, as well as 2-fluoro- and 6-fluoro-3,4-dialkylphenol derivatives via substitution reactions. The transformation type is independent of the structure of starting material and reagent, while these parameters are important for the regioselectivity of the substitution reaction (Jereb, Zupan, & Stavber, 2004).

Luminescence Sensing

  • Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives. These frameworks, including 3,4-dimethylphenyl, are potential fluorescence sensors for these chemicals (Shi et al., 2015).

Polymer Research

  • Aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups were prepared, including 3,4-dimethylphenol variants. These polymers exhibit high thermal stability, with decomposition temperatures above 400°C, and are easily soluble in polar solvents. They can be cast into thin flexible films and display electrical insulating properties (Hamciuc, Hamciuc, Ipate, & Okrasa, 2008).

Polymorphs and Solvates

  • Research on bis-phenols, including 4-[(2-fluorophenyl)(4-hydroxy-3,5-dimethyl phenyl)methyl]-2,6 dimethylphenol, reveals polymorphs and solvates with different stoichiometry and crystal densities. These findings are crucial for understanding the self-assembly and crystal packing of these compounds (Nath & Baruah, 2013).

Electroactive Polymer Research

  • 3,5-Dimethylthiophenol and bis(3,5-dimethylphenyl) disulphide were electro-oxidatively polymerized to form poly(2,6-dimethylphenylene sulphide). This polymer has semi-conductivity and electrochemical response, making it significant in the field of electroactive materials (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).

Nitration and Rearomatization

  • Nitration of 3,4-dimethylacetophenone leads to the formation of various nitro derivatives. The rearomatization process under acidic conditions is crucial for understanding the chemical behavior of such compounds (Fischer, Greig, & Röderer, 1975).

Safety And Hazards

As with any chemical compound, handling “3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in the development of new synthetic methods, the study of reaction mechanisms, or the synthesis of complex organic molecules .

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-6-7-14(10-13(12)2)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJWTKPPBNXXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644841
Record name 3-(3,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)-3'-fluoropropiophenone

CAS RN

898779-26-5
Record name 1-Propanone, 3-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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